![molecular formula C18H21F3N2O2 B5529736 (1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5529736.png)
(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane
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Overview
Description
Synthesis Analysis
The synthesis of diazabicyclo[3.2.2]nonane derivatives often involves complex reaction sequences aiming to introduce specific functional groups while maintaining the integrity of the bicyclic framework. Studies have focused on transformations and conversions of related structures, such as 3,9-diazabicyclo[3.3.1]nonanes, to achieve nitrogen-containing pentacyclic compounds or to explore the reactivity of different substituents attached to the diazabicyclo[3.2.2]nonane core (Minasyan et al., 1994).
Molecular Structure Analysis
The molecular structure of diazabicyclo[3.2.2]nonane derivatives, including the target compound, is characterized by its bicyclic framework which allows for a variety of interactions and conformations. Studies on similar compounds, such as 1,4-diazabicyclo[2.2.2]octane derivatives, have provided insights into the impact of substituents on the molecular conformation and the overall structural dynamics of these molecules (Umemoto & Nagayoshi, 1996).
Chemical Reactions and Properties
The chemical reactivity of diazabicyclo[3.2.2]nonane derivatives is influenced by the presence and position of substituents. The compound , with benzoyl and trifluorobutanoyl groups, likely exhibits unique reactivity patterns, such as nucleophilic additions or substitutions, given the electrophilic nature of the carbonyl carbon atoms. Research into similar frameworks has explored how different aromatic residues affect sigma receptor affinity and cytotoxicity, hinting at the complex interplay between structure and reactivity (Holl et al., 2009).
Physical Properties Analysis
The physical properties of diazabicyclo[3.2.2]nonane derivatives, such as melting points, solubility, and crystal structure, are closely related to their molecular structure. For instance, the introduction of a trifluorobutanoyl group could significantly alter the compound's lipophilicity and volatility. Crystallographic studies on related compounds have shed light on how molecular tiling and hydrogen bonding patterns influence the solid-state arrangements and, consequently, the physical properties (Meehan et al., 1997).
Chemical Properties Analysis
The chemical properties of "(1S*,5R*)-3-benzoyl-6-(4,4,4-trifluorobutanoyl)-3,6-diazabicyclo[3.2.2]nonane" are defined by its functional groups and bicyclic backbone. The presence of benzoyl and trifluorobutanoyl groups imparts specific reactivity towards nucleophiles and electrophiles, affecting its participation in organic reactions such as the Friedel-Crafts acylation or Michael addition. Research into similar structures provides insights into the versatility and chemical behavior of these compounds (Kracht et al., 2009).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-4,4,4-trifluorobutan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F3N2O2/c19-18(20,21)9-8-16(24)23-11-13-6-7-15(23)12-22(10-13)17(25)14-4-2-1-3-5-14/h1-5,13,15H,6-12H2/t13-,15+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQCNNMPPDVMANS-DZGCQCFKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCC(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCC(F)(F)F)C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F3N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(1S,5R)-3-benzoyl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-4,4,4-trifluorobutan-1-one |
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